Cas no 75638-59-4 ((2S,3R)-3-Amino-2-hydroxyhexanoic acid)

(2S,3R)-3-Amino-2-hydroxyhexanoic acid is a chiral non-proteinogenic amino acid characterized by its stereospecific (2S,3R) configuration. This compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, particularly in the development of peptidomimetics and bioactive molecules. Its hydroxyl and amino functional groups enable selective modifications, making it useful for constructing complex molecular architectures. The defined stereochemistry ensures high enantiomeric purity, critical for applications requiring precise chiral control. Additionally, its structural features contribute to enhanced solubility and stability in aqueous systems, facilitating its use in biochemical studies. This compound is often employed in asymmetric synthesis and as a building block for specialized therapeutics.
(2S,3R)-3-Amino-2-hydroxyhexanoic acid structure
75638-59-4 structure
Product Name:(2S,3R)-3-Amino-2-hydroxyhexanoic acid
CAS No:75638-59-4
MF:C6H13NO3
MW:147.172322034836
CID:59709
PubChem ID:15284024
Update Time:2025-06-25

(2S,3R)-3-Amino-2-hydroxyhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,3R)-3-Amino-2-hydroxyhexanoic acid
    • AKOS006290244
    • DTXSID50570985
    • Hexanoic acid,3-amino-2-hydroxy-, [S-(R*,S*)]- (9CI)
    • 75638-59-4
    • Inchi: 1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5+/m1/s1
    • InChI Key: OIFGOYXLBOWNGQ-UHNVWZDZSA-N
    • SMILES: O[C@H](C(=O)O)[C@@H](CCC)N

Computed Properties

  • Exact Mass: 147.08954328g/mol
  • Monoisotopic Mass: 147.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.7
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Refractive Index: 1.498
  • PSA: 83.55000
  • LogP: 0.25960

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Additional information on (2S,3R)-3-Amino-2-hydroxyhexanoic acid

(2S,3R)-3-Amino-2-hydroxyhexanoic acid (CAS No. 75638-59-4): A Comprehensive Overview

(2S,3R)-3-Amino-2-hydroxyhexanoic acid, also known by its CAS number 75638-59-4, is a chiral amino acid derivative that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable building block for the synthesis of various biologically active molecules.

The molecular structure of (2S,3R)-3-Amino-2-hydroxyhexanoic acid consists of a six-carbon chain with an amino group and a hydroxyl group attached to adjacent carbon atoms. The presence of these functional groups imparts distinct chemical and biological properties to the molecule. The chiral centers at the second and third carbon positions (denoted as 2S and 3R) are crucial for its specific interactions with biological systems.

Recent studies have highlighted the potential applications of (2S,3R)-3-Amino-2-hydroxyhexanoic acid in various areas of research. One notable application is in the development of novel antibiotics. The unique stereochemistry and functional groups of this compound allow it to interact with bacterial cell walls and enzymes in ways that traditional antibiotics cannot. This has led to the exploration of (2S,3R)-3-Amino-2-hydroxyhexanoic acid as a lead compound for the synthesis of new antimicrobial agents.

In addition to its potential in antibiotic development, (2S,3R)-3-Amino-2-hydroxyhexanoic acid has also been investigated for its role in protein engineering and peptide synthesis. The hydroxyl group can be readily modified through chemical reactions such as esterification or etherification, making it a versatile intermediate for the creation of complex peptides and proteins. This versatility is particularly valuable in the design of therapeutic peptides that can target specific cellular pathways or diseases.

The synthesis of (2S,3R)-3-Amino-2-hydroxyhexanoic acid has been optimized using various methodologies. One common approach involves the asymmetric reduction of a corresponding keto acid followed by selective protection and deprotection steps to achieve the desired stereochemistry. Recent advancements in catalytic asymmetric synthesis have further improved the efficiency and yield of this process, making it more accessible for large-scale production.

From a biological perspective, (2S,3R)-3-Amino-2-hydroxyhexanoic acid has been shown to exhibit interesting properties when incorporated into peptides or proteins. For example, studies have demonstrated that peptides containing this amino acid derivative can exhibit enhanced stability and bioavailability compared to their natural counterparts. This enhanced stability is attributed to the unique conformational properties imparted by the hydroxyl group and chiral centers.

In the context of drug discovery, (2S,3R)-3-Amino-2-hydroxyhexanoic acid has been explored as a scaffold for the design of small molecule inhibitors targeting specific enzymes or receptors. The ability to modify the hydroxyl group through chemical reactions allows researchers to fine-tune the binding affinity and selectivity of these inhibitors. This approach has shown promise in developing drugs for treating conditions such as cancer, neurodegenerative diseases, and metabolic disorders.

The safety profile of (2S,3R)-3-Amino-2-hydroxyhexanoic acid has also been evaluated in preclinical studies. These studies have generally shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, ongoing research is necessary to fully understand its long-term safety and potential side effects.

In conclusion, (2S,3R)-3-Amino-2-hydroxyhexanoic acid (CAS No. 75638-59-4) is a versatile and promising compound with a wide range of applications in organic chemistry, biochemistry, and pharmaceutical research. Its unique stereochemistry and functional groups make it an attractive building block for the synthesis of biologically active molecules. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern scientific endeavors.

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